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For researchers, scientists, and drug development professionals navigating the world of

CRISPR-Cas9 gene editing, accurately analyzing the resulting genetic modifications is a critical

step. While Next-Generation Sequencing (NGS) stands as the gold standard for its depth and

precision, Sanger sequencing remains a widely used, cost-effective, and rapid method for

validating edits and screening clones. This guide provides a comprehensive comparison of the

leading software tools for analyzing Sanger sequencing data from CRISPR experiments,

supported by experimental data and detailed protocols.

The non-homologous end joining (NHEJ) repair pathway, often exploited in CRISPR-Cas9

knockout experiments, introduces a heterogeneous mixture of insertions and deletions (indels)

at the target site. Deconvoluting the mixed Sanger sequencing traces from a population of

edited cells requires specialized software. This guide focuses on three popular free, web-based

tools: TIDE, ICE, and DECODR.

Performance Comparison of Analysis Tools
The accuracy and sensitivity of these tools are paramount for correctly interpreting editing

efficiency and the spectrum of induced mutations. A systematic comparison using artificial

sequencing templates with known indel frequencies reveals the strengths and weaknesses of

each platform.
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Feature
TIDE (Tracking of
Indels by
DEcomposition)

ICE (Inference of
CRISPR Edits)

DECODR
(Deconvolution of
Complex DNA
Repair)

Primary Function

Quantifies indel

frequencies from

Sanger traces.

Quantifies indel

frequencies and

predicts indel profiles.

Deconvolutes

complex Sanger

traces to identify and

quantify indels.

Input

Sanger trace files

(.ab1) of control and

edited samples, guide

RNA sequence.

Sanger trace files

(.ab1) of control and

edited samples, guide

RNA sequence.

Sanger trace files

(.ab1) of control and

edited samples, guide

RNA sequence.

Key Metrics

Indel frequency, R-

squared value

(goodness of fit).

Indel frequency,

Knockout Score, R-

squared value

(goodness of fit).

Indel frequency,

profile of individual

indels.

Accuracy (RMSE)

Tended to have higher

Root Mean Square

Error (RMSE) values

in comparative

studies.[1]

Generally performed

well, with better

accuracy than TIDE in

some studies.[1][2]

Demonstrated the

best performance with

the lowest RMSE

values in a direct

comparison.[1]

Sensitivity

May have limitations

in detecting low-

frequency indels.[3]

Can overlook low-

level indels (e.g., at

5% and 10% expected

frequencies).[1]

Showed good

performance in

detecting a range of

indel frequencies.[1]

Limitations

Can be less accurate

with complex indel

mixtures.[2]

Performance can be

less accurate for

samples with low

editing efficiencies or

complex indels.[1][2]

May still have

variability in

deconvoluting

complex indel

sequences.[2]
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Table 1: Comparison of popular Sanger sequencing analysis tools for CRISPR mutations.

RMSE values are a measure of the differences between predicted and actual indel frequencies,

with lower values indicating higher accuracy.

A study systematically comparing these tools found that while all performed reasonably well

with simple indels, their accuracy varied with more complex mutation profiles.[2] DECODR

generally showed the most accurate estimation of indel frequencies across various scenarios.

[1] ICE also performed well but could miss low-frequency indels.[1] TIDE, while a valuable tool,

sometimes exhibited higher divergence from the true indel frequencies.[1]

It is important to note that the performance of these tools can also be influenced by the quality

of the Sanger sequencing data. High-quality, clean sequencing traces are crucial for accurate

deconvolution.

Alternative Analysis Method: Next-Generation
Sequencing (NGS)
For a more comprehensive and quantitative analysis, especially for complex experiments or

when rare mutations are of interest, Next-Generation Sequencing (NGS) of the target amplicon

is the preferred method.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38334653/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10854981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10854981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10854981/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b231936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
Sanger Sequencing with
Deconvolution Software

Next-Generation
Sequencing (NGS)

Resolution

Provides an estimate of the

overall indel frequency and the

most common indel types.

Provides quantitative data on

the frequency of all individual

indels in the population.

Sensitivity
Lower sensitivity, may not

detect rare mutations.

High sensitivity, capable of

detecting very low-frequency

variants.

Cost Lower cost per sample. Higher cost per sample.

Throughput Lower throughput.

High throughput, suitable for

analyzing many samples

simultaneously.

Data Analysis
Relatively simple using web-

based tools.

More complex bioinformatics

analysis required.

While more expensive and requiring more complex data analysis, NGS provides a much

deeper and more accurate picture of the editing outcomes.[4]

Experimental Protocols
Genomic DNA Extraction and PCR Amplification
This protocol outlines the initial steps to prepare the target genomic region for sequencing.

Materials:

Cultured cells (edited and control)

Genomic DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen)

PCR primers flanking the CRISPR target site (amplicon size ~400-800 bp)

High-fidelity DNA polymerase

dNTPs

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.youtube.com/watch?v=Yj9grPsRbQc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b231936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PCR buffer

Nuclease-free water

Thermocycler

Protocol:

Harvest cells from both the CRISPR-edited and a parallel unedited control culture.

Extract genomic DNA from both cell populations using a commercial kit according to the

manufacturer's instructions.

Quantify the extracted genomic DNA and assess its purity.

Design PCR primers that flank the CRISPR-Cas9 target site. The primers should amplify a

region of approximately 400-800 base pairs, with the cut site located at least 150 bp from

either primer.[5]

Set up PCR reactions for both the edited and control genomic DNA samples. A typical

reaction includes:

100-200 ng genomic DNA

Forward and reverse primers (10 µM each)

High-fidelity DNA polymerase

dNTPs

PCR buffer

Nuclease-free water to the final volume

Perform PCR using a standard thermocycling program, with an annealing temperature

optimized for the specific primers.
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Run a small amount of the PCR product on an agarose gel to verify the amplification of a

single band of the expected size.

Purify the remaining PCR product using a PCR purification kit to remove primers, dNTPs,

and polymerase.

Sanger Sequencing
This protocol describes the submission of PCR products for Sanger sequencing.

Materials:

Purified PCR products (from edited and control samples)

Sequencing primer (either the forward or reverse PCR primer)

Nuclease-free water

Protocol:

Quantify the purified PCR products.

Prepare sequencing reactions according to the requirements of your sequencing facility. This

typically involves mixing a specific amount of the purified PCR product with the sequencing

primer.

Submit the samples for Sanger sequencing. You will receive the sequencing results as .ab1

chromatogram files.

Data Analysis using Web-Based Tools
This protocol provides a general workflow for analyzing the Sanger sequencing data using

TIDE, ICE, or DECODR.

Protocol:

Navigate to the website of the chosen analysis tool (TIDE, ICE, or DECODR).

Upload the .ab1 file from your unedited control sample.
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Upload the .ab1 file from your CRISPR-edited sample.

Enter the 20-nucleotide guide RNA sequence (without the PAM sequence).

Initiate the analysis. The tool will then deconvolve the sequencing traces and provide results

on the editing efficiency and indel profile.[6][7]
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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